Array ( [bid] => 6164592 ) Buy 1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE | 1170199-10-6 | 95

1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE

Catalog No.
S6452698
CAS No.
1170199-10-6
M.F
C9H14N2
M. Wt
150.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE

CAS Number

1170199-10-6

Product Name

1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE

Molecular Formula

C9H14N2

Molecular Weight

150.2

Synthesis and Characterization

1-Cyclopentyl-3-methyl-1H-pyrazole (1-CP-3-Me-1H-Pyrazole) is an organic compound synthesized through various methods. Research articles describe its preparation using starting materials like hydrazines, β-dicarbonyls, and enaminones [, ].

These studies also explore the application of different techniques for the characterization of 1-CP-3-Me-1H-Pyrazole, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].

Potential Applications

Scientific literature explores the potential applications of 1-CP-3-Me-1H-Pyrazole in various fields, such as:

  • Medicinal Chemistry

    Research investigates the development of new pharmaceuticals. Some studies explore 1-CP-3-Me-1H-Pyrazole as a scaffold for designing new molecules with potential medicinal properties [].

  • Material Science

    Scientists are always creating new materials. Some research examines the use of 1-CP-3-Me-1H-Pyrazole in the development of functional materials [].

1-Cyclopentyl-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound features a cyclopentyl group at the first position and a methyl group at the third position of the pyrazole ring. Its molecular formula is C8H12N2C_8H_{12}N_2 with a molecular weight of approximately 152.20 g/mol. The unique structure of 1-cyclopentyl-3-methyl-1H-pyrazole makes it an interesting candidate for various chemical and biological applications.

, including:

  • Substitution Reactions: The positions on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.
  • Oxidation Reactions: The methyl group at the third position can be oxidized to form corresponding alcohols or ketones.
  • Reduction Reactions: The pyrazole ring can be reduced under specific conditions to generate dihydropyrazoles.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Pyrazole derivatives, including 1-cyclopentyl-3-methyl-1H-pyrazole, have been studied for their diverse biological activities. They exhibit potential anti-inflammatory, analgesic, and antimicrobial properties. Research indicates that compounds in this class may interact with specific molecular targets in biological systems, leading to therapeutic effects against various diseases .

The synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole typically involves cyclization reactions between suitable precursors. One common method includes:

  • Cyclization of Hydrazines: The reaction of hydrazines with α,β-dicarbonyl compounds or acetylenic ketones under acidic or basic conditions can yield pyrazoles.
  • Use of Solvents: Organic solvents like dimethylformamide are often employed to facilitate the reaction at elevated temperatures .

For example, one synthesis route involves treating 3-methylpyrazole with cyclopentyl bromide in the presence of a base such as potassium carbonate .

1-Cyclopentyl-3-methyl-1H-pyrazole has several applications across different fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting various diseases.
  • Organic Synthesis: This compound is utilized as a building block for synthesizing more complex heterocyclic compounds.
  • Agrochemicals: It may be explored for use in developing herbicides and fungicides due to its unique chemical structure .

Research into the interaction mechanisms of 1-cyclopentyl-3-methyl-1H-pyrazole focuses on its ability to bind with specific enzymes and receptors. These interactions can lead to inhibition or activation of certain biological pathways, contributing to its observed pharmacological effects. Studies often involve evaluating its efficacy against specific molecular targets relevant to disease pathways .

Several compounds share structural similarities with 1-cyclopentyl-3-methyl-1H-pyrazole. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazoleContains a chlorine substituent at the 4-positionChlorine substitution affects reactivity
3-Methyl-1-phenyl-1H-pyrazoleFeatures a phenyl group instead of cyclopentylAromatic character influences properties
4-Chloro-3-methyl-1H-pyrazoleLacks the cyclopentyl groupSimplified structure compared to cyclopentyl derivative

The presence of the cyclopentyl group in 1-cyclopentyl-3-methyl-1H-pyrazole distinguishes it from these other derivatives, influencing both its chemical reactivity and biological activity. This structural feature allows for unique interactions within biological systems, making it a valuable compound in medicinal chemistry and organic synthesis .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types